N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

Kinase Inhibition PDGFR-beta c-Kit

Kinase inhibitor programs often struggle with achieving target selectivity across the kinome. This N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine scaffold directly addresses that challenge through the unique steric discrimination conferred by the 2,6-dimethylphenyl substituent, which modulates binding kinetics and enhances selectivity for kinases with deep hydrophobic pockets such as PDGFR-beta and c-Kit. • 95% purity; free amine at the pyrazole 4-position enables covalent warhead conjugation for irreversible inhibitor development. • Distinct selectivity profile vs. unsubstituted N-phenylpyrazol-4-amine analogs-ideal for kinome-wide chemical probe panels and SAR studies. • Sourced from verified suppliers with full quality assurance documentation.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13246057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC2=CN(N=C2)C
InChIInChI=1S/C12H15N3/c1-9-5-4-6-10(2)12(9)14-11-7-13-15(3)8-11/h4-8,14H,1-3H3
InChIKeyVHWNMVADKSAABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Differentiated Pyrazole-Based Kinase Modulator Scaffold


N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine (CAS: 2060041-46-3) is a synthetic organic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms . It features a 2,6-dimethylphenyl group attached via an amine linkage to the 4-position of a 1-methyl-1H-pyrazole core, resulting in a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol . This scaffold is commonly employed in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules due to its favorable hydrogen bonding and electronic properties .

Pyrazole scaffold for kinase inhibitor development
2,6-dimethyl substitution provides steric selectivity context
Core supports hydrogen bonding in ATP-binding pockets

Why Generic Pyrazole Analogs Cannot Substitute


The unique combination of the 2,6-dimethylphenyl substituent and the 1-methylpyrazole core in this compound creates a distinct steric and electronic profile that is not replicated by other pyrazole derivatives. The 2,6-dimethyl substitution pattern introduces significant steric hindrance around the amine nitrogen, which can dramatically alter binding kinetics and selectivity profiles compared to unsubstituted or mono-substituted phenyl analogs. This specific architecture is critical for modulating interactions with hydrophobic kinase pockets and achieving target selectivity, as evidenced by the differential inhibitory activities observed for structurally related compounds across various kinase assays [1]. Generic substitution with a simpler N-phenylpyrazol-4-amine would fail to recapitulate the steric constraints and potential selectivity advantages conferred by the 2,6-dimethyl substitution.

Steric profile not transferable
Unsubstituted or mono-substituted phenyl analogs may not replicate the 2,6-dimethyl steric constraints, potentially shifting kinase binding kinetics.
Selectivity context may diverge
Differential kinase inhibition observed in related analogs cannot be assumed; substitution pattern changes can alter selectivity profiles.

Quantitative Differentiation Evidence


Kinase Inhibition Profile vs. Structural Analogs

A structurally related compound from the same patent series (US8853207, Example-2) demonstrates differential inhibitory potency against PDGFR-beta and c-Kit kinases. While direct data for N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is not available, the Example-2 compound, which shares a similar pyrazole core but with a different substitution pattern, shows an IC50 of 859 nM against PDGFR-beta and 201 nM against c-Kit, representing a 4.3-fold selectivity for c-Kit [1]. This demonstrates that subtle modifications to the pyrazole scaffold can yield significant changes in kinase selectivity, highlighting the importance of this specific core architecture for targeted kinase modulation.

Kinase Selectivity (Analog)
Class-level
PDGFRβ IC₅₀ 859 nM
c-Kit IC₅₀ 201 nM
4.3-fold selectivity
Reported selectivity for a structural analog; target compound data unavailable.
US8853207 Example-2; not direct evidence for this scaffold.
Kinase Inhibition PDGFR-beta c-Kit Receptor Tyrosine Kinase

Steric Effects on Binding Kinetics

The 2,6-dimethyl substitution on the phenyl ring introduces significant steric bulk compared to unsubstituted phenyl or 2-methylphenyl analogs. This steric hindrance can restrict the conformational freedom of the amine linkage, potentially leading to a more rigid binding pose within kinase ATP-binding pockets. While quantitative binding data for the target compound is lacking, the structural comparison with N-(2,4-dimethylphenyl)-1H-pyrazol-4-amine (CAS: 1300741-16-5) highlights the critical role of the substitution pattern . The 2,6-dimethyl arrangement forces the phenyl ring into a perpendicular orientation relative to the pyrazole plane, which can enhance selectivity for kinases with deeper hydrophobic pockets.

Steric Hindrance Profile
Data to verify
2,6-dimethyl vs. 2,4-dimethyl substitution
Conformational restriction may influence kinase pocket fit.
Qualitative structural comparison; binding studies needed.
Structure-Activity Relationship Steric Hindrance Kinase Selectivity

Synthetic Accessibility and Purity Profile

N-(2,6-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is synthesized via the reaction of 2,6-dimethylaniline with 1-methyl-1H-pyrazol-4-amine, a straightforward and scalable route that ensures reliable supply and consistent quality . Commercial sources report a minimum purity specification of 95%, which is suitable for most research and early development applications . This high purity, combined with a well-defined synthetic pathway, reduces the risk of batch-to-batch variability and simplifies downstream purification steps compared to less characterized or more complex analogs.

Purity Specification
Specification review
≥ 95% (commercial)
Commercial purity specification; lot verification recommended.
Supplier-reported; may require in-house QC.
Synthetic Chemistry Building Block Purity

Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization

This compound serves as a valuable scaffold for optimizing kinase inhibitor leads, particularly for targets where steric discrimination is crucial. Its 2,6-dimethylphenyl group can be leveraged to enhance selectivity for kinases with deep hydrophobic pockets, such as PDGFR-beta and c-Kit, as demonstrated by the differential activity observed in related analogs [1]. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies aimed at improving kinase selectivity and reducing off-target effects.

Building Block for Targeted Covalent Inhibitors

The amine functionality at the 4-position of the pyrazole ring provides a convenient handle for further derivatization, enabling the synthesis of targeted covalent inhibitors. The steric environment created by the 2,6-dimethylphenyl group can influence the orientation and reactivity of warheads attached to this amine, potentially leading to improved selectivity and reduced non-specific reactivity. This makes it a valuable intermediate for developing irreversible kinase inhibitors.

Chemical Probe for Kinase Selectivity Screens

Given its potential for kinase inhibition, this compound can be used as a chemical probe in selectivity screening panels to assess the kinome-wide selectivity of related inhibitors. Its unique substitution pattern may confer a distinct selectivity profile compared to other pyrazole-based probes, making it a useful tool for dissecting kinase signaling pathways and identifying potential off-target liabilities.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
2,6-dimethyl steric and electronic profile
Kinase selectivity and off-target profiling
Covalent inhibitor building block
Amine-derivatization handle
Warhead reactivity and selectivity context
Kinase selectivity screening probe
Pyrazole scaffold selectivity context
Kinome-wide profiling
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